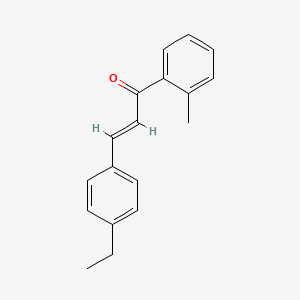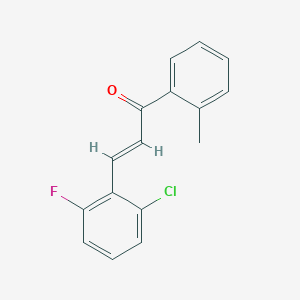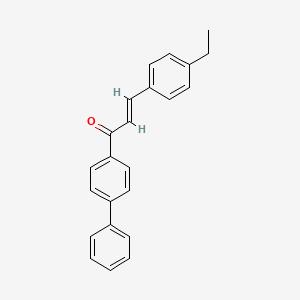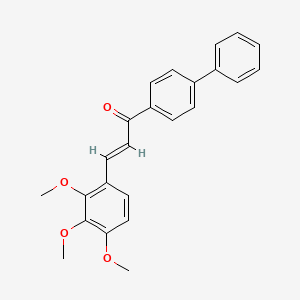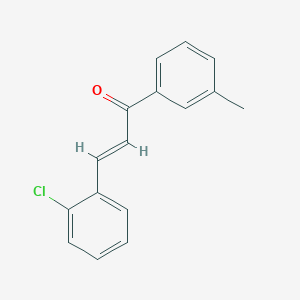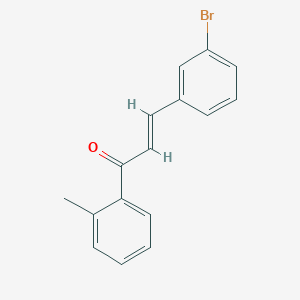
(2E)-3-(3-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(3-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one is a compound commonly used in scientific research. It is a brominated propenone, which is a type of organic compound composed of a carbonyl group with an alkyl group attached to it. This compound has a variety of applications in scientific research, including synthesis, mechanism of action, and biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(3-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one has a variety of applications in scientific research. It is often used as a reagent in organic synthesis, as it can be used to form a variety of other compounds. It is also used in the study of the mechanism of action of certain drugs, as it can be used to study the effects of drugs on the body. In addition, it can be used to study biochemical and physiological effects, as it can be used to study the effects of certain drugs on the body at a molecular level.
Wirkmechanismus
The mechanism of action of (2E)-3-(3-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one is not fully understood. However, it is believed that the compound acts as a ligand, binding to certain proteins and altering their structure and function. This alteration of structure and function can lead to a variety of effects, including changes in gene expression, changes in enzyme activity, and changes in cellular metabolism.
Biochemical and Physiological Effects
(2E)-3-(3-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, as well as to reduce the activity of certain enzymes involved in the metabolism of drugs. In addition, it has been shown to reduce the activity of certain enzymes involved in the metabolism of fats and carbohydrates. Finally, it has been shown to have an effect on the immune system, as it has been shown to reduce the activity of certain immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-3-(3-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one has a number of advantages and limitations for use in lab experiments. One of the major advantages is that it is relatively easy to synthesize and is relatively stable. It also has a wide range of applications in scientific research, making it a useful tool for scientists. However, one of the major limitations is that it is toxic and can be dangerous if not handled properly. In addition, it is difficult to control the concentration of the compound in experiments, as it can easily be degraded or altered by other compounds.
Zukünftige Richtungen
There are a number of potential future directions for research involving (2E)-3-(3-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one. One potential direction is to further explore its mechanism of action, as this could lead to a better understanding of how it affects the body at a molecular level. Another potential direction is to explore its potential applications in drug development, as its ability to bind to certain proteins could be useful in the development of new drugs. Finally, further research could be done to explore its potential use in the treatment of diseases, as its ability to reduce inflammation and pain could be useful in the treatment of certain conditions.
Synthesemethoden
(2E)-3-(3-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one can be synthesized through a variety of methods. One method involves the use of a Grignard reagent, which is a type of organometallic compound. In this method, the Grignard reagent is reacted with a brominated aromatic compound to form the desired product. Another method involves the use of a Wittig reaction, which is a type of chemical reaction that involves the use of an organophosphorus compound. In this method, the organophosphorus compound is reacted with an alkyl halide to form the desired product.
Eigenschaften
IUPAC Name |
(E)-3-(3-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO/c1-12-5-2-3-8-15(12)16(18)10-9-13-6-4-7-14(17)11-13/h2-11H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCGDAZSJAVALI-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

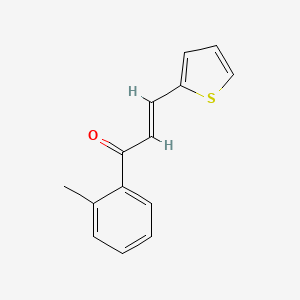
![3-Acetoxymethyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzoic acid methyl ester](/img/structure/B6346611.png)
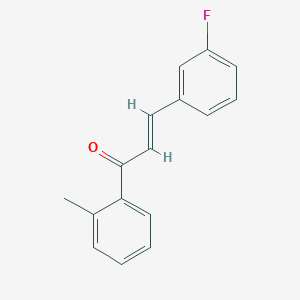
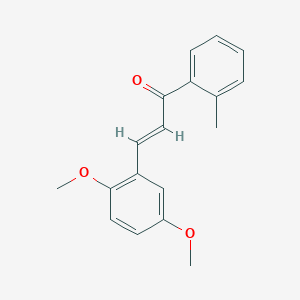
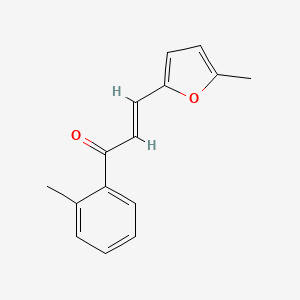
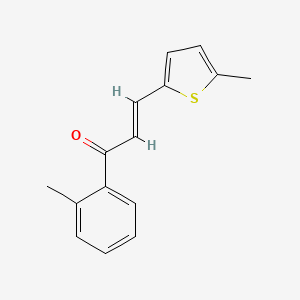
![(2E)-1-(2-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346649.png)
